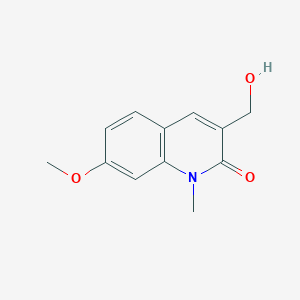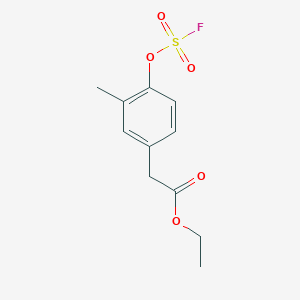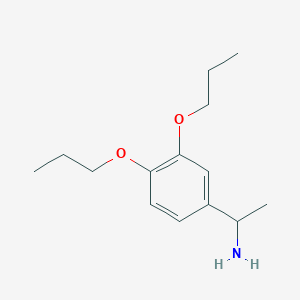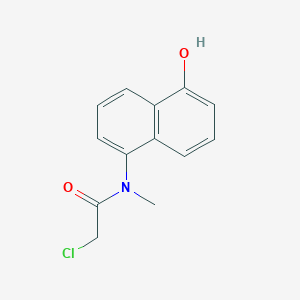![molecular formula C15H21N B2482957 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-67-9](/img/structure/B2482957.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PTM or PTM-101, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a bicyclic amine that has been shown to have promising effects in treating various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of inflammation, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce inflammation and improve tissue damage. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its versatility in treating a variety of diseases, making it a promising candidate for drug development. Another advantage is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
将来の方向性
There are several future directions for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine research. One area of interest is the development of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine analogs with improved solubility and bioavailability. Another area of interest is the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with other chemotherapeutic agents for synergistic effects. Furthermore, the potential use of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with immunotherapy for cancer treatment is an exciting area of research. Overall, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成法
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multistep process that begins with the preparation of the bicyclic ketone, followed by the reduction of the ketone to form the bicyclic alcohol. The final step involves the conversion of the alcohol to the amine using reductive amination. The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized to yield high purity and high yield.
科学的研究の応用
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. In cancer research, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHSGRPDZFLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)